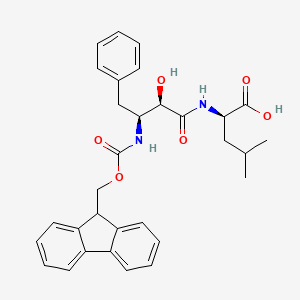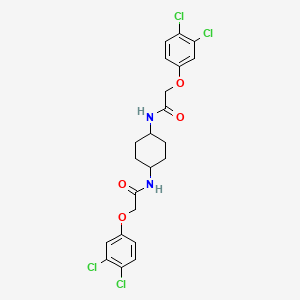
E3 ligase Ligand 13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 ligase Ligand 13 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. Ubiquitination is a post-translational modification where ubiquitin proteins are attached to a substrate protein, marking it for degradation by the proteasome. This compound plays a crucial role in targeted protein degradation, making it a valuable tool in scientific research and therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 13 typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group transformations. Common reagents used in these reactions include organic solvents, bases, acids, and catalysts. The reaction conditions are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and reproducibility. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound.
化学反応の分析
Types of Reactions
E3 ligase Ligand 13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, copper sulfate). The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further modified to enhance their binding affinity and specificity for E3 ubiquitin ligases.
科学的研究の応用
E3 ligase Ligand 13 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins.
Biology: Employed in studies of protein-protein interactions and the ubiquitin-proteasome system, helping to elucidate the mechanisms of protein degradation and regulation.
Medicine: Investigated as a potential therapeutic agent for the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases, by targeting specific proteins for degradation.
Industry: Utilized in the development of novel drug candidates and chemical probes for high-throughput screening and drug discovery.
作用機序
E3 ligase Ligand 13 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex between the ligand, the E3 ligase, and the target protein. The ubiquitinated target protein is then recognized by the proteasome and degraded. The molecular targets and pathways involved in this process include the ubiquitin-proteasome system, protein-protein interactions, and post-translational modifications.
類似化合物との比較
E3 ligase Ligand 13 can be compared with other similar compounds, such as:
Von Hippel-Lindau (VHL) Ligands: These ligands bind to the VHL E3 ligase and are used in the development of PROTACs for targeted protein degradation.
Cereblon (CRBN) Ligands: These ligands bind to the CRBN E3 ligase and are also used in PROTAC technology.
MDM2 Ligands: These ligands bind to the MDM2 E3 ligase and are investigated for their potential in cancer therapy by targeting the p53 tumor suppressor protein.
This compound is unique in its binding affinity and specificity for certain E3 ubiquitin ligases, making it a valuable tool for targeted protein degradation and therapeutic applications.
特性
分子式 |
C31H34N2O6 |
|---|---|
分子量 |
530.6 g/mol |
IUPAC名 |
(2R)-2-[[(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C31H34N2O6/c1-19(2)16-27(30(36)37)32-29(35)28(34)26(17-20-10-4-3-5-11-20)33-31(38)39-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-28,34H,16-18H2,1-2H3,(H,32,35)(H,33,38)(H,36,37)/t26-,27+,28+/m0/s1 |
InChIキー |
DYKHBFJZCIEBJE-UPRLRBBYSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)

![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)


![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)


![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)

